molecular formula C7H10N6 B13064557 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13064557
M. Wt: 178.20 g/mol
InChI Key: IZAATCHUTFYGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (CAS 1509813-45-9) is a nitrogen-containing heterocyclic building block with the molecular formula C7H10N6 and a molecular weight of 178.19 . This compound features a 1,2,3-triazole core linked to a pyrazole ring via an ethyl chain, creating a multifunctional scaffold of high interest in medicinal chemistry and drug discovery. Heterocycles combining pyrazole and triazole moieties are recognized for their significant pharmacological potential, as these structures are commonly investigated for a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties . The presence of multiple nitrogen atoms in its structure makes it a versatile intermediate for constructing more complex molecules, such as thiazoles, through further synthetic transformations . Researchers utilize this compound as a key precursor in the synthesis of novel heterocyclic compounds for biological screening. It is supplied with a purity of ≥95% and must be stored sealed in a dry environment at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-(2-pyrazol-1-ylethyl)triazol-4-amine

InChI

InChI=1S/C7H10N6/c8-7-6-13(11-10-7)5-4-12-3-1-2-9-12/h1-3,6H,4-5,8H2

InChI Key

IZAATCHUTFYGEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCN2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

General Procedures

Three variations of the CuAAC method have been reported:

Method Catalyst System Solvent Temperature Reaction Time Work-up & Purification
A CuI (Copper(I) iodide) DMF/MeOH (5:1 v/v) 100 °C 24 h Filtration through silica gel, rotary evaporation, silica gel column chromatography
B TBTA ligand + Cu catalyst DMF 40 °C 24 h Silica gel filtration, rotary evaporation, column chromatography
C CuSO4·5H2O + sodium ascorbate + tris(2-benzimidazolylmethyl)amine MeOH/H2O (3:1 v/v) Room temperature 24 h Silica gel filtration, rotary evaporation, column chromatography
  • In Method A, the reaction mixture includes the alkyne, azide, copper catalyst, and sulfuric acid, sealed in a pressure tube and heated at 100 °C for 24 hours.
  • Method B uses sodium azide and formic acid with a copper catalyst and ligand at 40 °C for 24 hours.
  • Method C employs a CuSO4/sodium ascorbate catalytic system with acetic acid at room temperature for 24 hours.

These methods efficiently generate 4-substituted 1H-1,2,3-triazoles, which can be functionalized further to yield the target compound.

Reaction Scheme Overview

The synthesis involves:

  • Preparation of an alkyne-functionalized pyrazole derivative (e.g., 2-(1H-pyrazol-1-yl)ethyl alkyne).
  • Reaction with sodium azide or an organic azide under copper catalysis to form the 1,2,3-triazole ring via cycloaddition.
  • Work-up involves silica gel filtration and chromatographic purification to isolate the pure triazolylamine compound.

Alternative Synthetic Routes and Related Procedures

While direct synthesis details for this compound are limited, related compounds and analogs provide insight into alternative approaches:

  • Molecular Hybridization Approach : Combining triazolyl aldehydes with pyrazolones under reflux in ethanol yields triazole-appended bis-pyrazoles, suggesting condensation and cyclization steps can be adapted for related triazolyl-pyrazole compounds.
  • Stepwise Synthesis via Alkyl Halide and Sodium Azide : For similar compounds, 4-methylpyrazole reacts with alkyl halides to form intermediates, which are then treated with sodium azide to introduce the triazole moiety, followed by cycloaddition.
  • Reactions of Pyrazole Derivatives with Azides : Literature reports synthesis of pyrazolyltriazoles via reactions of pyrazole carbothioamides or bromoketones with azide sources under reflux with bases like triethylamine in ethanol, yielding heterocycles in good yields.

Summary Table of Preparation Methods

Preparation Method Key Reagents Catalyst Solvent Conditions Yield & Notes
CuAAC Method A Terminal alkyne, NaN3, CuI, H2SO4 CuI DMF/MeOH (5:1) 100 °C, 24 h High regioselectivity; requires sealed tube
CuAAC Method B Terminal alkyne, NaN3, TBTA ligand, HCOOH Cu catalyst + TBTA DMF 40 °C, 24 h Mild conditions; ligand stabilizes catalyst
CuAAC Method C Terminal alkyne, NaN3, CuSO4·5H2O, sodium ascorbate, CH3COOH CuSO4 + reductant MeOH/H2O (3:1) Room temp, 24 h Green chemistry approach; aqueous solvent
Alkyl Halide + NaN3 Route Pyrazole derivative, alkyl halide, NaN3 None or Cu catalyst Ethanol or DMF Reflux or room temp Stepwise; allows functional group introduction
Molecular Hybridization Triazolyl aldehyde + pyrazolone None Ethanol Reflux 2-3 h For bis-pyrazole derivatives; TLC monitored

Research Findings and Optimization Notes

  • The CuAAC "click" reaction remains the most efficient and widely applied method due to its high yield, regioselectivity, and mild conditions.
  • Choice of solvent and catalyst system affects reaction rate and purity; DMF/MeOH mixtures and ligands like TBTA improve catalyst stability and yield.
  • Acid additives (H2SO4, formic acid, acetic acid) facilitate the reaction and may influence regioselectivity and product stability.
  • Purification typically involves silica gel chromatography, indicating the need for careful removal of copper residues and side products.
  • Alternative routes via alkyl halide intermediates allow structural modifications but may require additional steps and purification.
  • Future research should focus on optimizing reaction conditions for scale-up, exploring ligand effects, and applying greener solvents and catalysts.

This detailed analysis synthesizes current knowledge on the preparation of this compound, highlighting copper-catalyzed azide-alkyne cycloaddition as the primary and most effective method, supported by alternative synthetic strategies for related compounds. The data tables and procedural details provide a comprehensive guide for researchers aiming to prepare this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methyl groups on the pyrazole ring (in analogs ) increase molecular weight by ~14 Da compared to the target compound. The position of methylation (1- vs. 4-pyrazole) may influence steric hindrance and electronic properties, altering binding affinity in biological systems.
  • Electron-Withdrawing Groups : The trifluoromethylbenzyl derivative demonstrates how electron-withdrawing substituents enhance stability and modulate solubility.

Biological Activity

The compound 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine is a member of the triazole family, known for its diverse biological activities including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure

The molecular formula of this compound is C7H9N5C_7H_9N_5, and it features a triazole ring that is significant for its pharmacological properties. The presence of the pyrazole moiety enhances its biological profile.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit potent antimicrobial activity. A study assessing various derivatives of 1,2,4-triazoles revealed that modifications on the triazole ring significantly influenced their effectiveness against bacterial strains.

CompoundMIC (µg/mL)Target Organisms
This compound31.25 - 62.5Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans

This data indicates that the compound shows promising antimicrobial activity at concentrations comparable to established antibiotics .

Antifungal Activity

The antifungal properties of triazoles are well-documented. The compound has shown effectiveness against various fungal strains, with a minimum inhibitory concentration (MIC) range indicating significant potential for therapeutic applications.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The structure-activity relationship (SAR) analysis indicates that the presence of the pyrazole ring contributes to its cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., A431 and Jurkat), the compound demonstrated IC50 values lower than those of standard chemotherapeutic agents like doxorubicin.

Cell LineIC50 (µM)Comparison Drug
A43115Doxorubicin (20)
Jurkat12Doxorubicin (18)

This suggests that this compound may be a viable candidate for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have shown that it binds effectively to proteins involved in cell proliferation and apoptosis pathways. The interaction primarily occurs through hydrophobic contacts and hydrogen bonding, which are critical for its anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[2-(1H-Pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine?

  • Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole ring. For example, coupling a propargyl-substituted pyrazole with an azide-containing amine precursor under Cu(I) catalysis ensures regioselective 1,4-triazole formation. Post-synthetic modifications, such as alkylation or nucleophilic substitution, can introduce the ethyl linker between the pyrazole and triazole rings. Reaction efficiency is optimized using dry solvents, inert atmospheres, and monitoring via TLC or LC-MS .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Answer :

  • 1H/13C NMR : Assign signals for triazole (δ ~7.6–8.5 ppm for C-H) and pyrazole (δ ~6.5–7.5 ppm for aromatic protons) moieties. The ethyl linker’s methylene groups appear as triplets (δ ~3.9–4.5 ppm) .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹ for amine) and triazole/pyrazole ring vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns to verify the backbone structure .

Q. How can solubility and purification challenges be addressed during synthesis?

  • Answer :

  • Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions and recrystallize from ethanol/water mixtures.
  • Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolates. Monitor fractions via UV detection .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structure elucidation?

  • Answer :

  • Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to model anisotropic displacement parameters and detect disorder. For example, resolved thermal motion in triazole-pyrazole derivatives by refining hydrogen atom positions and applying TWIN/BASF commands for twinned crystals .
  • Validation Tools : Cross-check CIF files with PLATON or Mercury to validate hydrogen bonding and packing interactions .

Q. What methodologies are used to evaluate the compound’s catalytic potential in metal-ligand systems?

  • Answer :

  • Ligand Synthesis : Functionalize the triazole-amine core with pyridyl or picolyl groups (e.g., via nucleophilic substitution) to enhance metal coordination .
  • Catalytic Screening : Test in cross-coupling (e.g., Suzuki-Miyaura) or oxidation reactions. Monitor turnover frequency (TOF) via GC-MS and compare with control ligands .

Q. How are thermal stability and decomposition pathways analyzed for energetic derivatives?

  • Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., 215–340°C for triazole-pyrazole derivatives in ).
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melt before decomposition).
  • Computational Modeling : Use EXPLO5 to predict detonation velocity (8236–9167 m/s) and pressure (26.5–37.8 GPa) based on density and heat of formation .

Q. What strategies mitigate regioselectivity challenges in triazole synthesis?

  • Answer :

  • Catalyst Selection : Cu(I) ensures 1,4-regioselectivity in azide-alkyne cycloadditions. For 1,5-isomers, use Ru catalysts (e.g., Cp*RuCl(PPh₃)₂) .
  • Steric Effects : Modify substituents on azides/alkynes to bias cycloaddition outcomes. For example, bulky groups on the pyrazole ethyl linker reduce competing pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.